molecular formula C20H16ClFN4O4S B11374735 N-[4-(acetylamino)phenyl]-5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide

N-[4-(acetylamino)phenyl]-5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide

Cat. No.: B11374735
M. Wt: 462.9 g/mol
InChI Key: RWEHNTAHIWNAGB-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetylamino group, a chlorinated pyrimidine ring, and a fluorobenzyl sulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, chlorination, and the introduction of the acetylamino and fluorobenzyl sulfonyl groups. Common reagents used in these reactions include chlorinating agents, acetylating agents, and sulfonylating agents. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-aminophenyl)acetamide: A simpler compound with similar structural features but lacking the chlorinated pyrimidine and fluorobenzyl sulfonyl groups.

    N-(4-[(4-aminophenyl)sulfonyl]phenyl)acetamide: Contains a sulfonyl group similar to the target compound but differs in other structural aspects.

Uniqueness

N-[4-(acetylamino)phenyl]-5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H16ClFN4O4S

Molecular Weight

462.9 g/mol

IUPAC Name

N-(4-acetamidophenyl)-5-chloro-2-[(4-fluorophenyl)methylsulfonyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H16ClFN4O4S/c1-12(27)24-15-6-8-16(9-7-15)25-19(28)18-17(21)10-23-20(26-18)31(29,30)11-13-2-4-14(22)5-3-13/h2-10H,11H2,1H3,(H,24,27)(H,25,28)

InChI Key

RWEHNTAHIWNAGB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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